molecular formula C20H20N2O2S B2681219 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 923371-26-0

2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2681219
CAS No.: 923371-26-0
M. Wt: 352.45
InChI Key: ARJDRUIQQNODPX-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule featuring a thiazole core, a structure of high significance in medicinal chemistry. This acetamide derivative is offered for research use to investigate the biological activity of thiazole-containing compounds. Thiazole scaffolds are recognized for their diverse pharmacological potential and are prevalent in the development of therapeutic agents . This compound is provided for scientific investigation into its mechanism of action and research applications. Structurally similar thiazole derivatives have been identified as potent inhibitors of key signaling pathways. For instance, some thiazole compounds are known to act as Protein Kinase B (PKB/Akt) inhibitors . The Akt pathway is a crucial target in oncology research, as it regulates cell proliferation, survival, and growth; its aberrant signaling is implicated in various cancers . Researchers can utilize this compound to explore its potential efficacy in modulating such kinases and other biological targets. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-24-17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-25-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJDRUIQQNODPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The aryl group at position 4 of the thiazole significantly influences electronic and steric properties:

Compound Thiazole Substituent Key Effects Reference
Target Compound 4-Methylphenyl Electron-donating; enhances lipophilicity and metabolic stability
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-Chloro-4-fluorophenyl Electron-withdrawing; increases polarity and potential receptor affinity
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-Cyanophenyl Strong electron-withdrawing; may improve binding to polar active sites
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl Hydrogen-bonding capacity; impacts solubility and pharmacokinetics

Key Insight : Electron-donating groups (e.g., methyl) improve metabolic stability, while electron-withdrawing groups (e.g., Cl, CN) enhance polarity and target engagement .

Variations in the Acetamide Side Chain

The 4-ethoxyphenyl group on the acetamide is compared to other aryl substituents:

Compound Acetamide Substituent Key Effects Reference
Target Compound 4-Ethoxyphenyl Moderate lipophilicity; balances solubility and membrane permeability
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide 4-Methoxyphenyl Similar lipophilicity; methoxy group may reduce metabolic oxidation
CPN-9 (N-(4-(2-Pyridyl)-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide) 2,4,6-Trimethylphenoxy Bulky substituent; may hinder binding in sterically restricted environments

Key Insight: Ethoxy and methoxy groups optimize solubility without sacrificing bioavailability, whereas bulkier substituents (e.g., trimethylphenoxy) may limit target access .

Biological Activity

2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes existing literature and findings regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C17H18N2OSC_{17}H_{18}N_{2}OS, with a molecular weight of approximately 302.39 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bactericidal
Candida albicans0.75Fungicidal

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro tests indicated that 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Drug
A549 (Lung cancer)15.5Doxorubicin
MCF7 (Breast cancer)12.3Doxorubicin
HeLa (Cervical cancer)10.7Doxorubicin

The structure-activity relationship analysis suggests that the presence of both the thiazole ring and the ethoxyphenyl group is crucial for enhancing cytotoxicity .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, thiazole derivatives have shown promise in anticonvulsant activity. Compounds similar to 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ).

Case Study:
A study involving a series of thiazole derivatives reported that compounds with similar structures exhibited significant anticonvulsant effects, with some achieving up to 100% protection against induced seizures at specific doses .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Antimicrobial: Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Anticancer: Induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic pathways.
  • Anticonvulsant: Modulation of neurotransmitter systems, particularly GABAergic signaling.

Q & A

Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiazole intermediates. For example, 2-amino-4-substituted thiazoles may react with acetonitrile derivatives under catalysis (e.g., anhydrous AlCl₃). Optimization strategies include:

  • Reaction Monitoring : Use TLC (e.g., silica gel plates with ethyl acetate/hexane) to track intermediate formation .
  • Purification : Recrystallization from absolute ethanol improves yield and purity .
  • Catalyst Selection : Triethylamine enhances nucleophilic substitution in polar aprotic solvents like acetone .

Q. How is the compound structurally characterized, and what crystallographic data are critical for validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Hydrogen Bonding : Intermolecular interactions (e.g., C5–H5···O21) form dimeric structures, confirmed via SCXRD .
  • Torsional Angles : Planarity of the thiazole ring and substituent orientations (e.g., acetyloxy groups deviate by 7.25°–79.22°) .
  • Space Group and Unit Cell : Reported as P21/cP2_1/c with Z=4Z = 4 in related thiazole derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups : The 4-ethoxyphenyl moiety enhances π-π stacking with target proteins, while methyl groups on the thiazole improve lipophilicity (logP ~2.5–3.0) .
  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) may reduce binding affinity to shallow enzymatic pockets, requiring molecular docking validation .

Q. What advanced spectroscopic techniques resolve contradictions in isomer identification or reaction pathways?

  • NMR Titration : Distinguish keto-enol tautomers via 1H^1H NMR chemical shifts (e.g., enolic protons at δ 12–14 ppm) .
  • LC-MS/MS : Detect trace isomers (e.g., regioisomeric thiazoles) with collision-induced dissociation (CID) .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm isomer dominance .

Q. How can molecular dynamics (MD) simulations predict the compound’s pharmacokinetic properties?

  • Solubility : Simulate free energy of solvation in water/octanol to estimate logP and bioavailability .
  • Membrane Permeability : Umbrella sampling in lipid bilayers (e.g., POPC membranes) models passive diffusion .
  • Metabolic Stability : CYP450 docking studies identify vulnerable sites for oxidative metabolism .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

  • Quality Control : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hygroscopic or light-sensitive batches .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-experimental variability .

Q. How do crystal packing interactions affect the compound’s physicochemical stability?

  • H-Bond Networks : Dimerization via C–H···O bonds increases melting points (e.g., 230–250°C) and reduces hygroscopicity .
  • Polymorph Screening : Use solvent-drop grinding with ethanol/methanol to isolate stable polymorphs .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may arise from impurity profiles (e.g., residual AlCl₃ in synthesis) or assay interference (e.g., thiazole autofluorescence). Validate via LC-MS and orthogonal assays .
  • Data Reproducibility : Publish full synthetic protocols (molar ratios, stirring times) and crystallographic CIF files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.